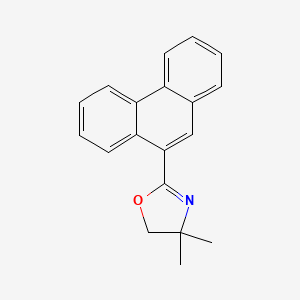
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- is a heterocyclic compound containing an oxazole ring. This compound is notable for its unique structure, which includes a phenanthrene moiety. Oxazoles are known for their presence in various natural products and their importance in medicinal chemistry due to their biological activities.
Méthodes De Préparation
The synthesis of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Analyse Des Réactions Chimiques
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of more aromatic oxazole derivatives .
Applications De Recherche Scientifique
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- can be compared with other similar compounds, such as:
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: This compound has a similar oxazole ring but lacks the phenanthrene moiety, making it less complex and potentially less biologically active.
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: This compound contains an oxazoline ring and a methoxyphenyl group, differing in structure and potentially in its chemical and biological properties.
The uniqueness of oxazole, 4,5-dihydro-4,4-dimethyl-2-(9-phenanthrenyl)- lies in its phenanthrene moiety, which can impart additional biological activities and chemical reactivity compared to simpler oxazole derivatives.
Propriétés
Numéro CAS |
211426-58-3 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenanthren-9-yl-5H-1,3-oxazole |
InChI |
InChI=1S/C19H17NO/c1-19(2)12-21-18(20-19)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,12H2,1-2H3 |
Clé InChI |
BRBTXCQFEZWLBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC3=CC=CC=C3C4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


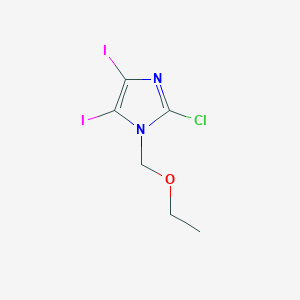
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
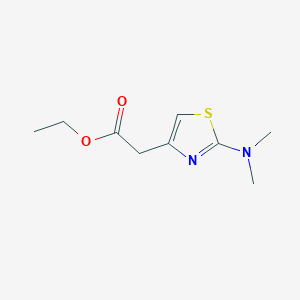
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
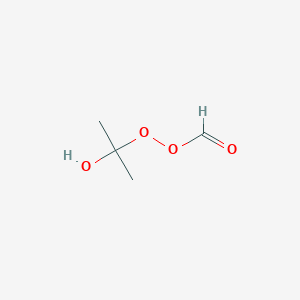
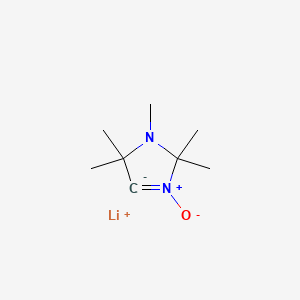
![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
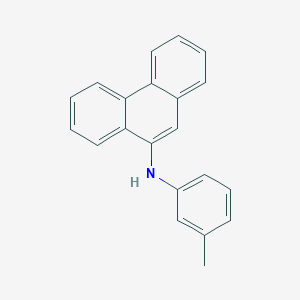
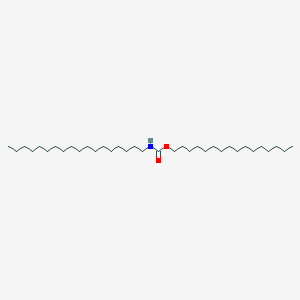
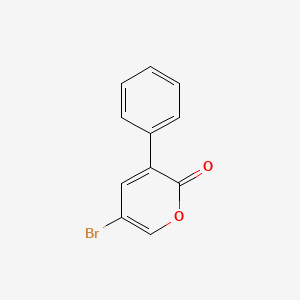
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
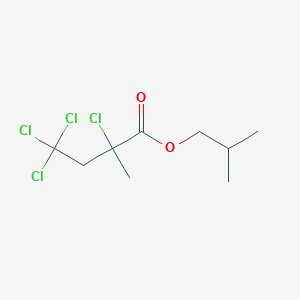
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
